Tert-butyl 4-(2-hydroxyethoxy)butanoate
Description
tert-Butyl 4-(2-hydroxyethoxy)butanoate is an ester derivative featuring a tert-butyl group and a hydroxyethoxy side chain.
- Functional Groups: The tert-butyl ester moiety confers steric protection, enhancing stability against hydrolysis.
- Synthetic Utility: Similar compounds, such as tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate, are synthesized via nucleophilic substitution or esterification reactions (e.g., using NaH in THF as a base) .
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h11H,4-8H2,1-3H3 |
InChI Key |
ZXMHWAPHTACGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)butanoate involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active hydroxyethoxy compound, which can then exert its effects on specific targets .
Comparison with Similar Compounds
Functional Group and Reactivity
Physical Properties
Research Findings and Mechanistic Insights
- Enzyme Induction by tert-Butyl Groups: Compounds like BHA (tert-butyl-hydroxyanisole) demonstrate that tert-butyl substituents can induce hepatic glutathione S-transferases, enhancing detoxification of electrophilic carcinogens .
- Solubility vs. Stability Trade-offs : The hydroxyethoxy group improves solubility compared to bromo or tert-butyl substituents but may reduce thermal stability due to increased polarity.
Biological Activity
Tert-butyl 4-(2-hydroxyethoxy)butanoate (TBHEB) is an ester compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of TBHEB, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
TBHEB is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 232.32 g/mol
The compound features a tert-butyl group, a hydroxyethoxy moiety, and a butanoate backbone, which contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that compounds similar to TBHEB exhibit significant anti-inflammatory effects. For instance, studies on related esters have demonstrated their ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Case Study : A study assessed the anti-inflammatory effects of TBHEB analogs in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in the expression of cyclooxygenase-2 (Cox-2) and TNF-α genes when treated with TBHEB at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response.
| Concentration (µM) | Cox-2 Expression Inhibition (%) | TNF-α Expression Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 70 | 75 |
Antioxidant Properties
TBHEB's structure suggests potential antioxidant capabilities. Similar compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
- Research Findings : In vitro assays demonstrated that TBHEB can reduce lipid peroxidation in cellular models. A study reported that at a concentration of 100 µM, TBHEB reduced malondialdehyde (MDA) levels—an indicator of oxidative stress—by approximately 40%.
Antimicrobial Activity
Antimicrobial properties are another area where TBHEB shows promise. Studies have indicated that esters like TBHEB can exhibit activity against various bacterial strains.
- Case Study : An evaluation of TBHEB against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 50 µg/mL for both bacteria. This suggests that TBHEB could be a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
